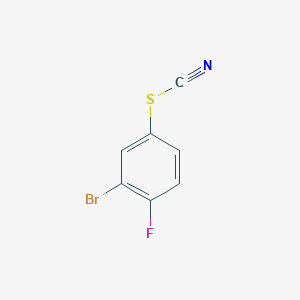

3-Bromo-4-fluorophenylthiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electronic and Optical Properties of Conjugated Polythiophenes 3-Bromo-4-fluorophenylthiocyanate derivatives contribute to the study of the electronic properties of conjugated polythiophenes. The electropolymerization of thiophenic monomers involving such derivatives helps in understanding the electronic properties of starting terthienyls and resulting polymers. The role of the median thiophene ring substitution on the electronic properties is a key area of study, providing insights into the tunability of electronic characteristics of these materials (Gohier, Frère, & Roncali, 2013).

Synthesis of Liquid Crystals with High Birefringence The compound plays a role in synthesizing new types of liquid crystals with potential applications in display technology. The introduction of 3-Bromo-4-fluorophenylthiocyanate derivatives in the synthesis of isothiocyanatotolane liquid crystals has shown to increase birefringence and reduce rotational viscosity. These characteristics are valuable for high-performance liquid crystal displays and other optical applications (Li et al., 2017).

Role in Synthesizing Polyfluorene Building Blocks The compound is also relevant in the synthesis of polyfluorene building blocks used for creating nanoparticles. These nanoparticles have demonstrated high fluorescence emission and quantum yields, making them suitable for applications in optoelectronic devices and fluorescence-based sensors. The heterodifunctional nature of these polyfluorenes, possibly involving 3-Bromo-4-fluorophenylthiocyanate derivatives, is crucial for their fluorescence properties (Fischer, Baier, & Mecking, 2013).

Enhancement of Solid-State Emission in Polythiophenes The postfunctionalization of polythiophenes using derivatives like 3-Bromo-4-fluorophenylthiocyanate enables the study of how various functional groups impact the optical properties of these materials. The alteration of fluorescence yield and the introduction of certain groups which can increase solid-state emission are of great interest in developing new materials for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).

Safety and Hazards

The safety information for 3-Bromo-4-fluorophenylthiocyanate includes several hazard statements: H302, H314, and H334 . This means that the compound can cause harm if swallowed, can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements include P260 and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

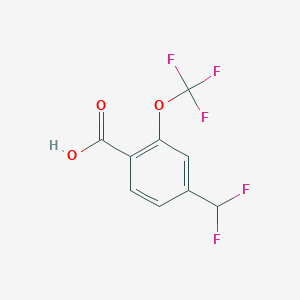

IUPAC Name |

(3-bromo-4-fluorophenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQCMTVEHGLNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B2794753.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)

![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)

![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)

![N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2794761.png)

![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)